molecular formula C10H8ClN3O2 B2640801 4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-79-0

4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2640801
CAS No.: 339020-79-0
M. Wt: 237.64
InChI Key: DGKIXVAVKINBRD-UHFFFAOYSA-N
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Description

4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core with a substituted aniline group, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 5-chloro-2-hydroxyaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazolone compounds .

Scientific Research Applications

4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-chloro-2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
  • 5-((4-chloroanilino)methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the presence of both aniline and pyrazolone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c11-7-1-2-9(15)8(3-7)12-4-6-5-13-14-10(6)16/h1-5,15H,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHRJTPTTRSISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=CC2=CNNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401143049
Record name 4-[[(5-Chloro-2-hydroxyphenyl)amino]methylene]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339020-79-0
Record name 4-[[(5-Chloro-2-hydroxyphenyl)amino]methylene]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401143049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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